1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol This compound is known for its unique structure, which includes a pyrido[2,3-d][1,3]oxazine core
Preparation Methods
The synthesis of 1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired oxazine ring. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the formation of the compound with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Chemical Reactions Analysis
1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:
This compound derivatives: These compounds share the same core structure but have different substituents, leading to variations in their properties and applications.
Other pyrido[2,3-d][1,3]oxazine compounds: These compounds have similar ring structures but differ in the attached functional groups, affecting their reactivity and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-methyl-1-(3-methylbutyl)pyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)6-7-15-11-10(5-4-9(3)14-11)12(16)18-13(15)17/h4-5,8H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEVBTAVBFXHEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2CCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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